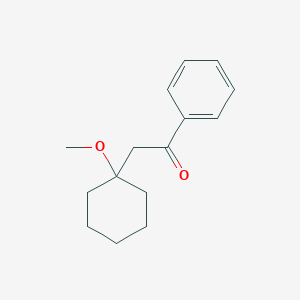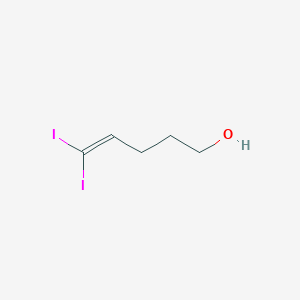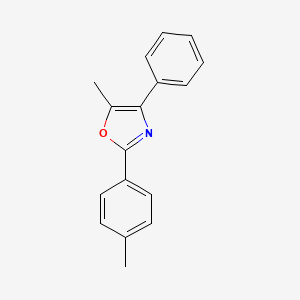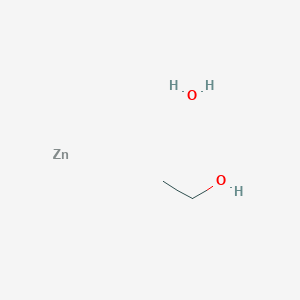![molecular formula C15H18OSe B14217870 Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-09-5](/img/structure/B14217870.png)
Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound with the molecular formula C15H18OSe. This compound is characterized by the presence of a seleno group attached to a cyclobutene ring, which is further substituted with a phenyl group and an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction between an alkyne and an alkene.
Introduction of the Seleno Group: The seleno group can be introduced via a nucleophilic substitution reaction using a selenide reagent.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: It may modulate signaling pathways involved in oxidative stress and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(2-methylphenyl)-
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-(2-chlorophenyl)-
Uniqueness
Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties compared to similar compounds. The seleno group can enhance the compound’s reactivity and potential biological activities, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
820963-09-5 |
|---|---|
Molekularformel |
C15H18OSe |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
1-(3-phenyl-2-propan-2-ylselanylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C15H18OSe/c1-10(2)17-15-13(11(3)16)9-14(15)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3 |
InChI-Schlüssel |
SVMJOAPBZMYTJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)

![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)

![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

